molecular formula C7H8N2O2S B15134897 7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione

7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B15134897
M. Wt: 184.22 g/mol
InChI Key: PCRXFYONJZQWQD-UHFFFAOYSA-N
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Description

7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno ring fused with a pyrimidine ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with these reagents to form the thienopyrimidine-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of isocyanates and subsequent base-promoted cyclization of intermediates can yield the target thienopyrimidines . These methods are optimized for high yield and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a variety of substituted thienopyrimidine compounds .

Mechanism of Action

The mechanism of action of 7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes like poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair . By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to cell death . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione include other thienopyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical properties and biological activities. Its ability to inhibit PARP-1 and its potential therapeutic applications in cancer treatment highlight its uniqueness among thienopyrimidine derivatives .

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H8N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2,4-5H,1H3,(H2,8,9,10,11)

InChI Key

PCRXFYONJZQWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2C1NC(=O)NC2=O

Origin of Product

United States

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